molecular formula C11H16N2O2 B12516583 1-(4-Ethyl-3-nitrophenyl)-N,N-dimethylmethanamine CAS No. 697305-67-2

1-(4-Ethyl-3-nitrophenyl)-N,N-dimethylmethanamine

Cat. No.: B12516583
CAS No.: 697305-67-2
M. Wt: 208.26 g/mol
InChI Key: VBODGSHLHFVOAP-UHFFFAOYSA-N
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Description

1-(4-Ethyl-3-nitrophenyl)-N,N-dimethylmethanamine is an organic compound characterized by the presence of an ethyl group, a nitro group, and a dimethylmethanamine moiety attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethyl-3-nitrophenyl)-N,N-dimethylmethanamine typically involves the nitration of 4-ethylphenylamine followed by the introduction of the dimethylmethanamine group. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position on the phenyl ring. The subsequent step involves the reaction of the nitrated intermediate with dimethylamine under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethyl-3-nitrophenyl)-N,N-dimethylmethanamine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylmethanamine group can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromic acid.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon catalyst, or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as halides, thiols, or amines in the presence of a suitable base.

    Oxidation: Potassium permanganate in acidic or basic medium, or chromic acid.

Major Products Formed

    Reduction: 1-(4-Ethyl-3-aminophenyl)-N,N-dimethylmethanamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 1-(4-Carboxy-3-nitrophenyl)-N,N-dimethylmethanamine.

Scientific Research Applications

1-(4-Ethyl-3-nitrophenyl)-N,N-dimethylmethanamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Ethyl-3-nitrophenyl)-N,N-dimethylmethanamine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The dimethylmethanamine moiety may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Ethyl-3-nitrophenyl)ethanone
  • 1-(4-Ethyl-3-nitrophenyl)propane-1,2-diol
  • 1-(4-Ethyl-3-nitrophenyl)ethanol

Uniqueness

1-(4-Ethyl-3-nitrophenyl)-N,N-dimethylmethanamine is unique due to the presence of the dimethylmethanamine group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility, reactivity, and potential biological activity compared to similar compounds lacking this functional group.

Properties

CAS No.

697305-67-2

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

1-(4-ethyl-3-nitrophenyl)-N,N-dimethylmethanamine

InChI

InChI=1S/C11H16N2O2/c1-4-10-6-5-9(8-12(2)3)7-11(10)13(14)15/h5-7H,4,8H2,1-3H3

InChI Key

VBODGSHLHFVOAP-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)CN(C)C)[N+](=O)[O-]

Origin of Product

United States

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